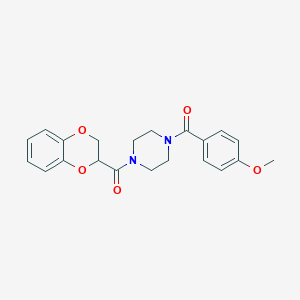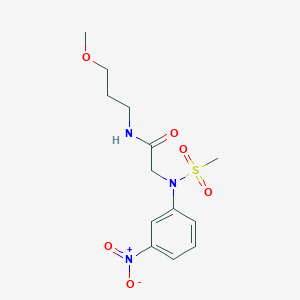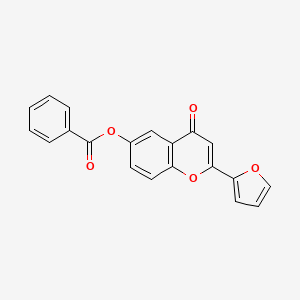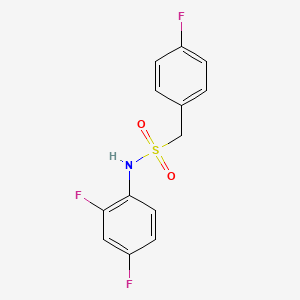
1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of similar pyrazole carboxylates involves multi-step reactions, starting with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines to yield the target pyrazole carboxylates (Matulevičiūtė et al., 2021). These steps are critical for achieving the desired molecular structure with high selectivity and yield.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using advanced spectroscopic methods such as 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS. These techniques provide detailed insights into the arrangement of atoms within the molecule and confirm the successful synthesis of the target compound.
Chemical Reactions and Properties
Pyrazole carboxylates undergo various chemical reactions, including ring opening and closure, and exhibit reactivity towards nucleophilic attack, as supported by computational studies that highlight their stability and reactivity (Halim & Ibrahim, 2022). These properties are essential for understanding the compound's behavior in different chemical environments and for designing subsequent chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be inferred from their structural characteristics. X-ray crystallography provides detailed information about the molecular and crystal structure, which is crucial for understanding the physical properties and for the design of materials with specific characteristics (Shen et al., 2012).
科学的研究の応用
Aurora Kinase Inhibition in Cancer Treatment
1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxylic acid derivatives have shown potential in cancer treatment by inhibiting Aurora A kinases. Such compounds may be beneficial in the development of new therapeutic strategies for various cancers (ロバート ヘンリー,ジェームズ, 2006).
Development of Novel Heterocyclic Amino Acids
This compound and its derivatives have been used in the synthesis of novel heterocyclic amino acids. These compounds serve as valuable building blocks for the development of various pharmaceuticals and chemical intermediates, demonstrating their versatility in synthetic chemistry (Gita Matulevičiūtė et al., 2021).
Structural and Spectral Investigations
The compound has been the subject of detailed structural and spectral studies, which are crucial for understanding its chemical behavior and potential applications in various fields, such as materials science and pharmaceutical research (S. Viveka et al., 2016).
Coordination Chemistry and Material Science
Derivatives of this compound have been explored for their coordination chemistry, particularly in the synthesis of coordination complexes and polymers. These studies are significant for the development of new materials with potential applications in catalysis, molecular recognition, and optoelectronics (S. Radi et al., 2015).
Drug Formulation and Stability
In pharmaceutical research, variants of this compound have been investigated for their stability and suitability in drug formulation. This research is crucial in the development of effective and stable drug products (T. Kojima et al., 2008).
特性
IUPAC Name |
1-methyl-5-(piperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-9(8(7-12-13)11(16)17)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIPXYUWBTVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)